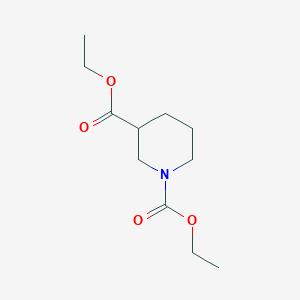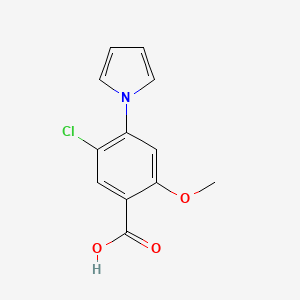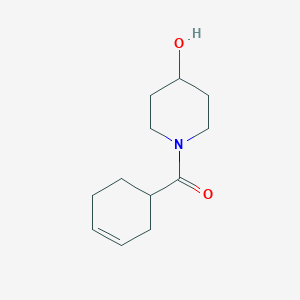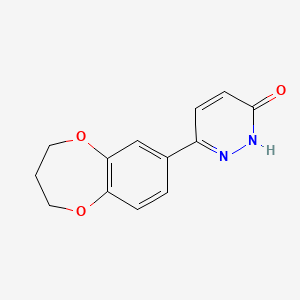
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one
Vue d'ensemble
Description
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one, also known as BDP, is a heterocyclic compound with a wide range of applications in the field of scientific research. It is a versatile molecule that can be used as a starting material for the synthesis of various compounds, and it has a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The compound is a key intermediate in the synthesis of analogs of 3,4-dihydro-2H-1,5-benzodioxepine, which have various biological properties, including acting as adrenergic stimulants and bronchial dilators. Various synthesis techniques include condensation of benzene-1,2-diol with different reactants, followed by cyclization and oxidation processes (Damez, Labrosse, Lhoste, & Sinou, 2001).
Chemical and Spectroscopic Properties : The compound has been involved in studies focused on the chemical and spectroscopic properties of various derivatives. For instance, its role in the synthesis of phthalazinone derivatives and their spectral characterization has been explored, providing insights into its potential applications in medicinal chemistry (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Biological and Pharmacological Research
Cardioactive Agents : This compound is structurally related to 6-benzoxazinylpyridazin-3-ones, which have been found to be potent inhibitors of cardiac phosphodiesterase and show significant positive inotropic activity, making them promising candidates for the treatment of congestive heart failure (Combs et al., 1990).
Anticancer Studies : Derivatives of this compound, such as 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil, have been synthesized and evaluated for their anticancer potential, particularly against specific cancer cell lines (Núñez et al., 2006).
Antimicrobial and Anti-inflammatory Applications : Various derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For instance, some studies have examined the anti-inflammatory activity of certain derivatives in vivo, revealing their potential therapeutic applications (Boukharsa et al., 2018).
HIV Research : In the context of HIV research, derivatives such as pyrimido[1,2-c][1,3]benzothiazin-6-imine have shown potential as anti-HIV agents, with modifications enhancing their effectiveness against various strains of HIV-1 and HIV-2 (Mizuhara et al., 2012).
Propriétés
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13-5-3-10(14-15-13)9-2-4-11-12(8-9)18-7-1-6-17-11/h2-5,8H,1,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMURJQGOYVPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=NNC(=O)C=C3)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)


![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)

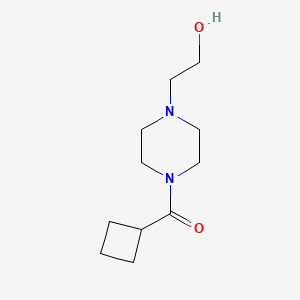

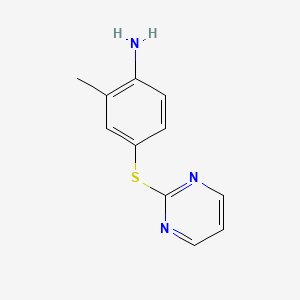

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418509.png)

